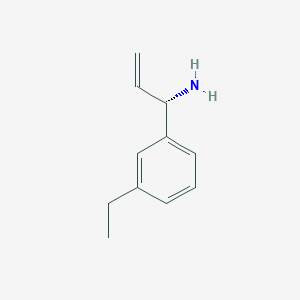

(1S)-1-(3-Ethylphenyl)prop-2-enylamine

Description

BenchChem offers high-quality (1S)-1-(3-Ethylphenyl)prop-2-enylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(3-Ethylphenyl)prop-2-enylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(1S)-1-(3-ethylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C11H15N/c1-3-9-6-5-7-10(8-9)11(12)4-2/h4-8,11H,2-3,12H2,1H3/t11-/m0/s1 |

InChI Key |

UPEPXILXYWQTLR-NSHDSACASA-N |

Isomeric SMILES |

CCC1=CC(=CC=C1)[C@H](C=C)N |

Canonical SMILES |

CCC1=CC(=CC=C1)C(C=C)N |

Origin of Product |

United States |

Use of Protecting Groups:

One of the most effective strategies to maintain the stereochemical integrity of the C1 center in (1S)-1-(3-Ethylphenyl)prop-2-enylamine is to protect the amine functionality. The lone pair of electrons on the nitrogen can participate in side reactions or influence the stereochemical course of a reaction. Converting the primary amine to a less reactive functional group, such as a carbamate (e.g., Boc or Cbz) or an amide, can prevent unwanted reactions and can also influence the conformational preferences of the molecule, thereby directing the stereochemical outcome of subsequent transformations. neliti.com The choice of protecting group is critical and must be stable to the reaction conditions of the subsequent steps and easily removable without causing racemization. youtube.com

Selection of Stereospecific Catalysts:

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. nih.govacs.org In the context of derivatizing (1S)-1-(3-Ethylphenyl)prop-2-enylamine, employing a catalyst that promotes a high degree of stereospecificity is essential. For instance, in transition metal-catalyzed cross-coupling reactions involving the allylic moiety, the choice of the metal (e.g., palladium, iridium, rhodium) and the chiral ligand can determine whether the reaction proceeds with retention or inversion and, more importantly, the degree of stereochemical fidelity. nih.govacs.org Biocatalytic approaches, using enzymes such as transaminases or oxidases, can also offer exceptional stereoselectivity under mild reaction conditions. semanticscholar.orgnih.gov

Optimization of Reaction Conditions:

Reaction parameters such as temperature, solvent, and the nature of the reagents can have a profound impact on the stereochemical outcome. Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy. The choice of solvent can influence the solvation of intermediates and transition states, which in turn can affect the stereochemical course of the reaction.

Minimizing Racemization Pathways:

Investigation of (1S)-1-(3-Ethylphenyl)prop-2-enylamine and its Derivatives as Organocatalysts

Exploration of its Role in Enamine or Iminium Catalysis

No research data is available to detail the role of (1S)-1-(3-Ethylphenyl)prop-2-enylamine in enamine or iminium catalysis.

Development of Bifunctional Organocatalysts Incorporating the Amine Skeleton

There are no published studies on the development of bifunctional organocatalysts incorporating the (1S)-1-(3-Ethylphenyl)prop-2-enylamine skeleton.

Mechanistic and Theoretical Investigations of 1s 1 3 Ethylphenyl Prop 2 Enylamine

Spectroscopic Characterization for Elucidating Stereochemical Configuration

Spectroscopic methods are indispensable for confirming the three-dimensional structure of chiral molecules. For (1S)-1-(3-Ethylphenyl)prop-2-enylamine, a combination of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography would be essential to verify its absolute configuration and assess its enantiomeric purity.

Advanced NMR Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. While standard ¹H and ¹³C NMR spectra confirm the molecular connectivity, advanced two-dimensional techniques are required to establish stereochemistry.

The Nuclear Overhauser Effect (NOE), observed in experiments like NOESY and ROESY, is particularly powerful. libretexts.orgrsc.org This effect detects protons that are close in space, regardless of whether they are connected through bonds. For (1S)-1-(3-Ethylphenyl)prop-2-enylamine, a NOESY or ROESY experiment would reveal correlations between the proton at the chiral center (C1) and protons on the adjacent phenyl and allyl groups. The specific pattern of these spatial interactions helps to confirm the relative positions of the substituents around the stereocenter. libretexts.orgpsu.edu

To determine the absolute configuration, the amine can be derivatized with a chiral agent, such as Mosher's acid, to form diastereomers. frontiersin.org These diastereomers exhibit distinct NMR spectra, and the differences in chemical shifts (Δδ) can be correlated to the absolute stereochemistry at the C1 position. nih.gov Alternatively, NMR analysis in a chiral solvent can induce chemical shift differences between enantiomers, aiding in stereochemical assignment.

Table 1: Hypothetical ¹H NMR Data for (1S)-1-(3-Ethylphenyl)prop-2-enylamine This data is predicted based on analogous structures and serves for illustrative purposes.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (methine) | ~4.1 | m | - |

| H2, H3 (allyl CH₂) | ~5.1-5.3 | m | - |

| H4 (allyl CH) | ~5.8-6.0 | m | - |

| Aromatic CH | ~7.0-7.3 | m | - |

| Ethyl CH₂ | ~2.6 | q | 7.5 |

| Ethyl CH₃ | ~1.2 | t | 7.5 |

| NH₂ | ~1.5 | br s | - |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is the gold standard for separating enantiomers and quantifying the enantiomeric purity or enantiomeric excess (ee) of a chiral sample. yakhak.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used.

For the analysis of (1S)-1-(3-Ethylphenyl)prop-2-enylamine, an HPLC system equipped with a Chiral Stationary Phase (CSP) would be employed. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly effective for separating a wide range of chiral amines. yakhak.orgnih.govresearchgate.net The differential interaction of the (S) and (R) enantiomers with the chiral environment of the column leads to different retention times, allowing for their separation and quantification. nih.gov The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. In some cases, derivatization of the amine may be necessary to improve separation and detection. nih.gov

Table 2: Illustrative Chiral HPLC Data for Enantiomeric Purity Analysis This table illustrates a hypothetical separation to determine enantiomeric excess.

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (1S)-1-(3-Ethylphenyl)prop-2-enylamine | 8.52 | 99.5 |

| (1R)-1-(3-Ethylphenyl)prop-2-enylamine | 9.78 | 0.5 |

| Enantiomeric Excess (% ee) | 99.0% |

Reaction Mechanism Elucidation for Transformations Involving (1S)-1-(3-Ethylphenyl)prop-2-enylamine

Understanding the reaction mechanisms of transformations involving the allylic amine motif is crucial for controlling reaction outcomes, such as in palladium-catalyzed aminations. acs.orgmdpi.comacs.org Techniques like kinetic isotope effect studies and intermediate trapping are vital for mapping out reaction pathways.

Kinetic Isotope Effect Studies for Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a powerful tool used to determine whether a specific bond is broken or formed in the rate-determining step of a reaction. wikipedia.org This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium).

If a C-H bond at the chiral center or at an allylic position of (1S)-1-(3-Ethylphenyl)prop-2-enylamine is believed to be cleaved in the slowest step of a reaction (e.g., an oxidation or an elimination), a primary KIE (typically kH/kD > 2) would be observed. researchgate.netnih.gov A smaller, secondary KIE (kH/kD ≈ 1.0-1.4) might be seen if the isotopic substitution is at a position adjacent to the reacting center, providing insight into changes in hybridization at the transition state. wikipedia.org Such studies are critical for mapping the energy landscape of a reaction. researchgate.netnih.gov

Table 3: Hypothetical Kinetic Isotope Effect Data for an Allylic C-H Activation Reaction This data illustrates how a primary KIE can implicate C-H bond cleavage in the rate-determining step.

| Substrate | Rate Constant (k, s⁻¹) | Kinetic Isotope Effect (kH/kD) | Interpretation |

| Unlabeled Amine | 1.2 x 10⁻⁴ | \multirow{2}{*}{7.1} | C-H bond cleavage is likely part of the rate-determining step. |

| Deuterium-labeled Amine | 1.7 x 10⁻⁵ |

Intermediate Identification and Trapping Experiments

Many chemical reactions proceed through short-lived, high-energy intermediates that are not directly observable in the reaction mixture. Intermediate trapping experiments are designed to capture these fleeting species. chemistryworld.com In a reaction involving (1S)-1-(3-Ethylphenyl)prop-2-enylamine, if a reactive intermediate such as a radical, cation, or a specific organometallic complex is proposed, a "trapping agent" can be added to the reaction. This agent is a molecule designed to react quickly and irreversibly with the proposed intermediate to form a stable, characterizable product. The identification of this new product serves as strong evidence for the existence of the transient intermediate.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry, particularly using Density Functional Theory (DFT), provides profound insights into the structure, energetics, and reactivity of molecules at an atomic level. researchgate.net These theoretical calculations complement experimental findings and can predict properties that are difficult to measure. numberanalytics.com

For (1S)-1-(3-Ethylphenyl)prop-2-enylamine, DFT calculations can be used to:

Predict Spectroscopic Data: Calculate NMR chemical shifts and coupling constants to aid in the interpretation of experimental spectra. nih.govacs.orgresearchgate.netnih.gov

Determine Conformational Preferences: Identify the lowest energy conformations of the molecule, which is crucial for understanding its reactivity and interactions.

Model Reaction Pathways: Map the entire energy profile of a reaction, including the structures and energies of reactants, transition states, and products. This allows for the theoretical validation of proposed reaction mechanisms, such as those in transition metal-catalyzed allylic aminations. mdpi.comrsc.orgnih.gov

Elucidate Stereoselectivity: By comparing the activation energies of pathways leading to different stereoisomers, computational models can explain and predict the stereochemical outcome of a reaction. researchgate.netrsc.org The interplay between molecular chirality and electronic properties can also be explored. researchgate.net

Table 4: Example of DFT-Calculated Relative Energies for a Reaction Intermediate Illustrative data showing how computation can predict the most stable isomer of a proposed intermediate.

| Isomer / Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Conclusion |

| Isomer A | B3LYP/6-31G(d) | 0.00 | Most stable isomer |

| Isomer B | B3LYP/6-31G(d) | +2.5 | Less stable |

| Isomer C | B3LYP/6-31G(d) | +4.1 | Least stable |

Conformational Analysis and Energy Landscapes of the Chiral Amine

The three-dimensional structure of (1S)-1-(3-Ethylphenyl)prop-2-enylamine is not static; it exists as an ensemble of interconverting conformers. The relative energies of these conformers, and the barriers to their interconversion, define the molecule's energy landscape. Understanding this landscape is crucial, as the reactivity and stereochemical outcome of reactions involving this amine are often dictated by the population of its ground-state conformers.

Conformational analysis of this chiral amine primarily considers the rotation around two key single bonds: the C-N bond and the C-C bond connecting the chiral center to the ethylphenyl group. The rotation around the C-N bond is influenced by the steric bulk of the substituents and the electronic interactions of the nitrogen lone pair. Similarly, rotation around the C-C bond of the ethylphenyl group is governed by steric hindrance and potential non-covalent interactions, such as π-stacking.

A significant factor in the conformational preference of allylic systems is the allylic 1,3-strain (A1,3 strain). youtube.com This steric repulsion occurs between substituents on the sp2 carbon of the allyl group and the substituent on the adjacent sp3 carbon. In the case of (1S)-1-(3-Ethylphenyl)prop-2-enylamine, this strain would manifest between the vinyl group and the ethylphenyl group. To minimize this repulsion, the molecule will preferentially adopt conformations where the smallest substituent at the chiral center (a hydrogen atom) is oriented towards the vinyl group. youtube.com

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be employed to calculate the relative energies of the different conformers and map the potential energy surface. These calculations allow for the identification of the most stable conformers and the energy barriers between them.

Interactive Data Table: Hypothetical Relative Energies of Conformers for (1S)-1-(3-Ethylphenyl)prop-2-enylamine

This table presents hypothetical data to illustrate the expected relative energies of different conformers as would be determined by computational analysis.

| Conformer | Dihedral Angle (°)(H-C-N-H) | Dihedral Angle (°)(C-C-C-Caryl) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 60 | 180 | 0.00 | 45.2 |

| B | 180 | 180 | 0.50 | 25.1 |

| C | -60 | 180 | 0.75 | 17.8 |

| D | 60 | 60 | 1.50 | 6.5 |

| E | 180 | 60 | 2.00 | 3.6 |

| F | -60 | 60 | 2.25 | 1.8 |

Density Functional Theory (DFT) Calculations for Transition States and Stereoselectivity Prediction

Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms and predicting the stereoselectivity of chemical transformations. elsevierpure.comclockss.org For reactions involving (1S)-1-(3-Ethylphenyl)prop-2-enylamine, either as a reactant or a chiral catalyst, DFT calculations can be used to model the transition states of competing reaction pathways. The energy difference between these transition states is directly related to the enantiomeric or diastereomeric excess of the product.

In a hypothetical scenario where (1S)-1-(3-Ethylphenyl)prop-2-enylamine is used as a nucleophile in a palladium-catalyzed allylic amination, the stereochemical outcome would depend on the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. DFT calculations can be employed to model the transition states for both possible modes of attack. researchgate.net The calculated activation energies for these pathways would reveal the preferred stereochemical outcome.

These calculations typically involve optimizing the geometries of the reactants, intermediates, transition states, and products. Frequency calculations are then performed to confirm the nature of these stationary points on the potential energy surface (minima or first-order saddle points) and to obtain thermodynamic data such as Gibbs free energies of activation. The stereoselectivity of the reaction can be predicted by comparing the free energy barriers of the diastereomeric transition states. Non-covalent interactions, such as hydrogen bonding and CH-π interactions between the chiral amine and the substrate or catalyst, often play a crucial role in stabilizing one transition state over the other, and these can be accurately modeled with DFT. acs.orgresearchgate.net

Interactive Data Table: Hypothetical DFT-Calculated Activation Energies for a Stereoselective Reaction

This table illustrates hypothetical activation energies for two competing transition states leading to different stereoisomers in a reaction involving (1S)-1-(3-Ethylphenyl)prop-2-enylamine.

| Transition State | Stereochemical Outcome | Electronic Energy (Hartree) | Gibbs Free Energy of Activation (kcal/mol) | Predicted Product Ratio |

| TS-A | (R,S)-product | -1234.56789 | 20.5 | 95 |

| TS-B | (S,S)-product | -1234.56543 | 22.5 | 5 |

Molecular Dynamics Simulations for Catalyst-Substrate Interactions

While DFT calculations provide valuable information about static structures and transition states, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations can be used to study the interactions between (1S)-1-(3-Ethylphenyl)prop-2-enylamine and a catalyst or substrate in solution, providing a more realistic picture of the reaction environment.

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to propagate the system forward in time. This allows for the exploration of the conformational space of the catalyst-substrate complex and the identification of key intermolecular interactions that govern chiral recognition. nsf.gov

The combination of MD simulations with quantum mechanical methods (QM/MM) can provide an even more accurate description of catalyst-substrate interactions. In a QM/MM approach, the reactive core of the system is treated with a high level of quantum mechanics, while the surrounding environment is described by a classical force field. This allows for the accurate modeling of bond-breaking and bond-forming events within a dynamic and solvated environment.

Challenges and Future Research Directions in the Chemistry of 1s 1 3 Ethylphenyl Prop 2 Enylamine

Development of More Sustainable and Atom-Economical Synthetic Pathways

A primary challenge in the synthesis of chiral amines like (1S)-1-(3-Ethylphenyl)prop-2-enylamine is the development of processes that are both environmentally benign and efficient. nih.gov Traditional methods often suffer from poor atom economy, reliance on stoichiometric reagents, and the generation of significant waste. rsc.org Future research is intensely focused on overcoming these limitations through greener and more atom-economical approaches.

Key research directions include:

Catalytic Asymmetric Synthesis : Transition-metal-catalyzed reactions, such as allylic amination, are at the forefront of efficient C-N bond formation. organic-chemistry.org Future work will likely focus on using earth-abundant metals (e.g., iron, copper, nickel) to replace precious metals like palladium, iridium, and rhodium, thereby reducing cost and environmental impact. organic-chemistry.orgrsc.orgrsc.org The development of catalysts that can directly aminate allylic alcohols or perform allylic C-H amination would represent a significant step forward by avoiding the need for pre-functionalized substrates. incatt.nl

Biocatalysis : The use of enzymes, such as amine transaminases or imine reductases, offers a highly selective and sustainable route to chiral amines. nih.govsemanticscholar.org These enzymatic methods operate under mild conditions (ambient temperature and pressure in aqueous media) and can provide exquisite enantioselectivity. nih.gov A future challenge is to expand the substrate scope of known enzymes through directed evolution and protein engineering to efficiently accommodate non-natural substrates like the precursor to (1S)-1-(3-Ethylphenyl)prop-2-enylamine. nih.govrsc.org

Use of Renewable Feedstocks : A long-term goal is to move away from petrochemical-based starting materials. Research into using biomass-derived compounds, such as substituted cinnamic acids, as precursors for the ethylphenyl moiety or the allylic backbone could provide a completely sustainable pathway. nih.gov

| Synthetic Strategy | Advantages | Future Research Challenges |

| Transition-Metal Catalysis | High efficiency, broad substrate scope, excellent stereocontrol. organic-chemistry.org | Replacement of precious metals with earth-abundant alternatives, development of direct C-H amination methods. incatt.nl |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov | Expanding enzyme substrate scope through protein engineering, overcoming equilibrium limitations. semanticscholar.org |

| Renewable Feedstocks | Greatly improved sustainability, reduced reliance on fossil fuels. nih.gov | Developing efficient pathways from biomass to complex chemical building blocks. |

Expanding the Scope of Asymmetric Reactions Catalyzed or Mediated by its Derivatives

The chiral primary amine functionality in (1S)-1-(3-Ethylphenyl)prop-2-enylamine makes it an ideal starting point for the synthesis of novel chiral ligands or organocatalysts. The development of its derivatives for use in asymmetric catalysis is a promising and largely unexplored research area.

Future directions in this domain include:

Chiral Ligand Synthesis : The amine can be readily converted into amides, phosphinamides, or complexed with metals to serve as a chiral ligand. These new ligands could be screened in a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, or cycloadditions, to induce chirality in new products.

Organocatalysis : Chiral primary amines and their derivatives are known to be effective organocatalysts, for instance, in synergistic catalysis with transition metals for reactions like asymmetric allenylation. nih.gov Derivatives of (1S)-1-(3-Ethylphenyl)prop-2-enylamine could be designed to catalyze Michael additions, aldol (B89426) reactions, or Mannich reactions, where the specific steric and electronic properties of the 3-ethylphenyl group might offer unique selectivity.

Advanced Characterization Techniques for In-situ Reaction Monitoring

To optimize the synthesis of (1S)-1-(3-Ethylphenyl)prop-2-enylamine and understand its reaction kinetics and mechanisms, advanced in-situ monitoring techniques are essential. Traditional offline analysis (e.g., GC, HPLC) can be slow and may not capture transient or unstable intermediates. spectroscopyonline.com

The implementation of Process Analytical Technology (PAT) presents a significant opportunity. Key techniques for future application include:

In-situ Spectroscopy : Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products directly within the reaction vessel. mt.commt.com This allows for precise determination of reaction endpoints, identification of kinetic profiles, and detection of potential side reactions. mt.com

Reaction Calorimetry : By monitoring the heat flow of a reaction in real-time, reaction calorimetry can provide critical safety and kinetic information, ensuring that the process is scalable and well-controlled.

The challenge lies in developing robust probes and calibration models that can function reliably in the specific reaction media used for the synthesis and subsequent reactions of this allylic amine. spectroscopyonline.com

Integration into Flow Chemistry and Automated Synthesis Platforms

Translating the synthesis of (1S)-1-(3-Ethylphenyl)prop-2-enylamine from traditional batch reactors to continuous flow and automated platforms is a critical step towards more efficient, safer, and scalable manufacturing. nih.gov

Future research will focus on:

Continuous Flow Synthesis : Flow chemistry offers superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for handling hazardous reagents or exothermic reactions. nih.govnih.gov Developing a continuous flow process for the synthesis of this chiral amine could lead to higher yields, improved purity, and easier scale-up. nih.govgoogle.com

Automated Synthesis Platforms : The integration of robotic systems with predictive models and AI can accelerate the discovery and optimization of reaction conditions. researchgate.netresearchgate.net An automated platform could rapidly screen different catalysts, solvents, and temperatures for the synthesis of (1S)-1-(3-Ethylphenyl)prop-2-enylamine or explore its reactivity in subsequent derivatization reactions, generating large datasets with minimal human intervention. nih.govchemrxiv.org

Exploration of Novel Reactivity Patterns for the Allylic Amine Moiety

The allylic amine is a versatile functional group, but its full reactive potential is still being explored. Future research should aim to uncover and harness novel reactivity patterns for (1S)-1-(3-Ethylphenyl)prop-2-enylamine beyond its traditional role as a nucleophile or ligand precursor.

Potential areas for exploration include:

Photoredox and Electrochemical Catalysis : These modern synthetic methods allow for the generation of highly reactive radical intermediates under mild conditions. Applying these techniques to (1S)-1-(3-Ethylphenyl)prop-2-enylamine could enable previously inaccessible transformations, such as novel C-C or C-heteroatom bond formations at the allylic position. rsc.org

Domino and Multicomponent Reactions : Designing one-pot reactions that involve the allylic amine in a cascade of bond-forming events can rapidly build molecular complexity. rsc.orgnih.gov For example, a sequence involving an initial amination followed by an intramolecular cycloaddition could provide rapid access to complex heterocyclic scaffolds.

Asymmetric Rearrangements : The allylic moiety can participate in sigmatropic rearrangements. Investigating enantioselective versions of these reactions could be used to transfer the existing stereochemical information at the C-N bond to a new stereocenter elsewhere in the molecule, creating valuable and complex chiral structures.

By addressing these challenges and pursuing these future research directions, the scientific community can unlock the full potential of (1S)-1-(3-Ethylphenyl)prop-2-enylamine as a versatile building block for creating the next generation of functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.